
(R)-1-Ethyl-5-propylpiperazin-2-one
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Overview
Description
®-1-Ethyl-5-propylpiperazin-2-one is a chiral piperazine derivative. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Ethyl-5-propylpiperazin-2-one typically involves the reaction of 1-ethylpiperazine with propyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of ®-1-Ethyl-5-propylpiperazin-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for the production of chiral compounds.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (acetonitrile or DMF) at 60–80°C, yielding N-alkylated derivatives .
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (triethylamine), typically at room temperature.
Example :
This compound+CH3ICH3CN, 70°CN-Methylated product[2]
Ring-Opening Reactions
Acidic or basic conditions induce ring-opening via hydrolysis:
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Acidic Hydrolysis : The lactam ring opens in HCl/ethanol (1:1) under reflux, producing a linear diamino carboxylic acid intermediate .
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Basic Hydrolysis : NaOH aqueous solutions (2M) at 100°C cleave the ring to form secondary amines and ketones .
Mechanistic Pathway :
LactamH+/H2ODiamino acid−H2OLinear amine-ketone product[2]
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the piperazine scaffold:
Reaction Type | Conditions | Product Yield | Reference |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, CH₃CN, reflux | 63–72% | |
Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄, toluene | 58–65% |
These reactions introduce aryl or heteroaryl groups at the nitrogen or carbon positions, enhancing structural diversity .
Stereochemical Influence on Reactivity
The (R)-configuration at C5 impacts reaction outcomes:
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Nucleophilic Substitution : Chiral retention is observed in SN2 reactions due to steric hindrance from the propyl group .
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Catalytic Hydrogenation : Asymmetric hydrogenation of related piperazinones shows enantiomeric excess >90% when using Rh(I) catalysts .
Key Data :
-
pKa Values : Piperazine nitrogen pKa₁ = 9.8, pKa₂ = 5.4 (calculated) .
-
Protonation States : Monoprotonated species dominate at physiological pH, affecting nucleophilicity .
Functional Group Transformations
The ketone moiety participates in condensation and reduction:
-
Condensation : Reacts with hydrazines to form hydrazones in ethanol/glacial acetic acid (1:1) at 50°C .
-
Reduction : NaBH₄ in methanol reduces the ketone to a secondary alcohol (70–85% yield).
Comparative Reactivity with Analogues
Replacing the ethyl or propyl groups alters reactivity:
Substituent | Reaction Rate (Alkylation) | Reference |
---|---|---|
Ethyl | 1.0 (reference) | |
Methyl | 1.3× faster | |
Cyclohexyl | 0.6× slower |
Bulkier substituents slow alkylation due to steric effects .
Degradation Pathways
-
Photodegradation : UV light (254 nm) induces ring contraction to pyrrolidinone derivatives via radical intermediates .
-
Oxidation : H₂O₂/Fe²⁰⁺ (Fenton’s reagent) oxidizes the piperazine ring to nitroso compounds .
This compound’s reactivity is governed by its lactam ring, stereochemistry, and substituent effects. Applications in medicinal chemistry (e.g., sigma receptor modulation ) and materials science are supported by its versatile reactivity profile.
Scientific Research Applications
®-1-Ethyl-5-propylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Lacks the propyl group, leading to different pharmacological properties.
1-Propylpiperazine: Lacks the ethyl group, resulting in variations in its biological activity.
2-Methylpiperazine: Has a methyl group instead of ethyl and propyl, affecting its interaction with molecular targets.
Uniqueness
®-1-Ethyl-5-propylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both ethyl and propyl groups. This combination of structural features contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-1-ethyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
MAOXLZFCNUWZKU-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@H]1CN(C(=O)CN1)CC |
Canonical SMILES |
CCCC1CN(C(=O)CN1)CC |
Origin of Product |
United States |
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